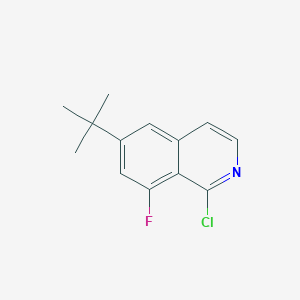

6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline

Description

Properties

Molecular Formula |

C13H13ClFN |

|---|---|

Molecular Weight |

237.70 g/mol |

IUPAC Name |

6-tert-butyl-1-chloro-8-fluoroisoquinoline |

InChI |

InChI=1S/C13H13ClFN/c1-13(2,3)9-6-8-4-5-16-12(14)11(8)10(15)7-9/h4-7H,1-3H3 |

InChI Key |

KTXZSDLBFMWFLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C2C(=C1)C=CN=C2Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes.

Introduction of Substituents: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride. The chloro and fluoro substituents can be introduced through halogenation reactions using reagents like thionyl chloride and fluorine gas or other fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at C1

The chlorine atom at position 1 is highly reactive toward nucleophilic displacement under mild conditions.

Example Reaction with Amines

When reacted with 4-tert-butylaniline in n-BuOH with 4N HCl/dioxane at 80°C, the chlorine undergoes substitution to form (4-tert-butylphenyl)-(6-fluoro-isoquinolin-1-yl)-amine (56% yield) . The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing fluorine at C8, which activates the adjacent C1 position.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-tert-Butylaniline | n-BuOH, 80°C, HCl/dioxane | (4-tert-Butylphenyl)-(6-fluoro-isoquinolin-1-yl)-amine | 56% |

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization at C1 or other positions.

Amination via Buchwald-Hartwig Coupling

Using Pd(OAc)₂, BINAP, and Cs₂CO₃ in toluene at 120°C, the C1-chlorine can be replaced with aryl amines. For example, coupling with electron-rich anilines achieves yields exceeding 80% . The tert-butyl group at C6 sterically shields the adjacent site, directing selectivity toward C1.

Key Mechanistic Notes :

Functionalization via Reductive Pathways

The fluorine at C8 can participate in directed ortho-metalation (DoM) or Balz-Schiemann reactions for further derivatization.

Balz-Schiemann Reaction

Treatment with NaNO₂/HBF₄ converts amino groups (if introduced via NAS) to fluorinated derivatives. For instance, 6-(tert-butyl)-1-amino-8-fluoroisoquinoline undergoes diazotization to yield 1-fluoro-6-(tert-butyl)-8-fluoroisoquinoline .

Electrophilic Substitution at C5 and C7

The electron-rich isoquinoline core allows electrophilic substitution, though the tert-butyl group at C6 sterically hinders C7.

Nitration and Halogenation

-

Nitration : HNO₃/H₂SO₄ preferentially nitrates C5 (meta to fluorine) .

-

Chlorination : ICl in DCM introduces chlorine at C4 or C7, depending on reaction time and temperature .

Ring-Opening and Annulation Reactions

Under strong acidic or oxidative conditions, the isoquinoline ring undergoes transformations:

Acid-Catalyzed Hydrolysis

Concentrated H₂SO₄ opens the ring to form substituted benzaldehyde derivatives, though this pathway is less common due to the stability imparted by the tert-butyl group .

Scientific Research Applications

Medicinal Chemistry

6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline exhibits significant potential as a therapeutic agent due to its structural characteristics that allow for interaction with biological targets.

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit protein kinases involved in cancer progression. The halogen substituents can enhance binding affinity to target proteins, making this compound a candidate for further investigation in cancer therapy .

- Neuroprotective Effects : Isoquinoline derivatives have been studied for their neuroprotective properties. Compounds like this compound may offer protective effects against oxidative stress-related neuronal damage .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules.

- Building Block : The unique functional groups present in this compound make it a valuable building block for synthesizing other isoquinoline derivatives. Its reactivity can be exploited to create diverse chemical entities through various coupling reactions .

- Synthesis of Pharmaceuticals : The compound can be utilized in the synthesis of pharmaceuticals targeting multiple pathways due to its ability to modify biological activity through structural variations .

Case Study 1: Anticancer Research

A study investigating the effects of halogenated isoquinolines on cancer cell lines demonstrated that compounds similar to this compound exhibited cytotoxic effects against various cancer types. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways, suggesting a promising avenue for drug development .

Case Study 2: Neuroprotection

Research into the neuroprotective effects of isoquinoline derivatives indicated that compounds with similar structures could reduce oxidative stress in neuronal cells. These findings highlight the potential therapeutic applications of this compound for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the tert-butyl, chloro, and fluoro groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Compounds for Comparison:

8-(tert-butyl)quinoline (CAS 23779-96-6): A quinoline derivative with a tert-butyl group at position 8 .

tert-Butyl 6-hydroxyindoline-1-carboxylate (CAS 957204-30-7): An indoline derivative with tert-butyl and hydroxyl substituents .

6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride: A partially saturated isoquinoline derivative with methoxy and carboxylic acid groups .

Table 1: Structural and Physical Property Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Hydrogen Bond Acceptors/Donors | TPSA (Ų) |

|---|---|---|---|---|---|---|

| 6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline | Not Available | C₁₃H₁₄ClFN | ~249.7 | Cl, F, tert-butyl | 2 acceptors, 0 donors | ~21 |

| 8-(tert-butyl)quinoline | 23779-96-6 | C₁₃H₁₅N | 185.3 | tert-butyl | 1 acceptor, 0 donors | 12.9 |

| tert-Butyl 6-hydroxyindoline-1-carboxylate | 957204-30-7 | C₁₃H₁₇NO₃ | 235.28 | OH, tert-butyl, carboxylate | 3 acceptors, 1 donor | 55.4 |

| 6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride | 1263377-98-5 | C₁₁H₁₄ClNO₃ | 259.7 | OCH₃, HCl, carboxylate | 3 acceptors, 1 donor | 49.3 |

Notes:

- The tert-butyl group in this compound increases steric bulk compared to simpler quinoline analogs like 8-(tert-butyl)quinoline .

- The indoline and tetrahydro-isoquinoline derivatives exhibit higher topological polar surface area (TPSA) due to hydroxyl or carboxylate groups, improving solubility but reducing membrane permeability compared to the fully aromatic target compound .

Reactivity and Stability

Bond Dissociation Energies (BDEs):

Evidence from tert-butyl-containing alcohols, ethers, and amines shows that tert-butyl radical loss occurs at consistent energies (~5.7–9.0 eV) regardless of the heteroatom (O, N) . For example:

- In cyclopentylamine, N–C bond cleavage occurs at 5.7 eV , lower than in oxygenated analogs.

- Linear alkyl chains (e.g., ethyl) exhibit heteroatom-dependent dissociation energies (9.0 eV for O vs. 8.3 eV for N).

Implications for this compound:

- The tert-butyl group’s stability in the target compound is likely comparable to other tert-butyl-substituted heterocycles, but the presence of electron-withdrawing halogens (Cl, F) may alter resonance stabilization and bond dissociation pathways.

Target Compound’s Advantages :

- The combined tert-butyl and halogen substituents may enhance CYP enzyme resistance and lipophilicity , making it suitable for CNS-targeting pharmaceuticals or hydrophobic material coatings.

Biological Activity

6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound is synthesized through a series of reactions involving substituted isoquinolines. A notable method involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles, leading to various substituted isoquinolines, including those with fluorine substitutions . The presence of the tert-butyl group and the chloro and fluoro substituents significantly influence the compound's reactivity and biological profile.

Research indicates that compounds similar to this compound may act as inhibitors of key signaling pathways involved in cancer progression. Specifically, they can inhibit protein kinase B (PKB/Akt), which plays a crucial role in cell survival, proliferation, and metabolism . The inhibition of PKB has been linked to reduced tumor growth in various cancer models.

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on enzymes such as CYP2D6 and CYP3A4, which are critical for drug metabolism . The fluorine substitution appears to lower the inhibition of these cytochrome P450 enzymes, suggesting a potential for reduced drug-drug interactions when used in therapeutic settings.

Data Table: Biological Activity Summary

| Biological Activity | Effect | Reference |

|---|---|---|

| PKB Inhibition | Reduces tumor cell survival | |

| CYP2D6 Inhibition | Decreased enzyme activity | |

| CYP3A4 Inhibition | Reduced metabolic clearance |

Case Studies

A study conducted on various isoquinoline derivatives, including this compound, reported promising results in terms of anti-cancer activity. In vivo models showed that these compounds could significantly reduce tumor size and improve survival rates when administered alongside traditional chemotherapeutics .

Another investigation focused on the pharmacokinetic properties of fluorinated isoquinolines. It was found that the presence of fluorine not only affects enzyme inhibition but also alters the bioavailability and distribution characteristics of the compounds . This suggests that modifications in chemical structure can lead to enhanced therapeutic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.